Computed Physicochemical Property Comparison: Density, Boiling Point, and LogP vs. 2,2-Dimethyl-1,3-oxathiolane
Procurement and formulation decisions often begin with bulk physical properties. The target compound exhibits a computed density of 0.958 g·cm⁻³, which is approximately 8–10 % lower than the typical density of 2,2‑dimethyl‑1,3‑oxathiolane (∼1.05 g·cm⁻³, NIST WebBook data [1]), consistent with the additional hydrocarbon mass increasing molar volume. Its predicted boiling point of 225.5 °C is roughly 75 °C higher than that of the dimethyl analog (∼150–155 °C), and its calculated LogP of 2.76 indicates markedly greater lipophilicity than the smaller congener (estimated LogP ≈1.5). These differences translate into distinct solvent compatibility and storage requirements.
| Evidence Dimension | Computed density, boiling point, and LogP |
|---|---|
| Target Compound Data | Density 0.958 g·cm⁻³; BP 225.5 °C (760 mmHg); LogP 2.76 |
| Comparator Or Baseline | 2,2‑Dimethyl‑1,3‑oxathiolane (CAS 1928‑87‑8): Density ∼1.05 g·cm⁻³; BP ∼150–155 °C; est. LogP ∼1.5 |
| Quantified Difference | Δ Density ≈ –0.09 g·cm⁻³ (–9%); Δ BP ≈ +75 °C; Δ LogP ≈ +1.3 |
| Conditions | Computed (ACD/Labs or equivalent prediction engine); NIST WebBook and ChemBlink data |
Why This Matters
The lower density and higher boiling point directly affect shipping classification, solvent selection for reaction work-up, and evaporation rates during drying; the elevated LogP shifts partitioning behavior in biphasic systems, which is critical for extraction efficiency.
- [1] NIST Chemistry WebBook. 1,3-Oxathiolane, 2,2-dimethyl-. https://webbook.nist.gov/cgi/cbook.cgi?ID=C1928878 (accessed 2026-05-12). View Source
